molecular formula C24H22FN5O3S B2640721 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-11-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2640721
CAS No.: 1021215-11-1
M. Wt: 479.53
InChI Key: QZKRZSRVKYVIQV-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays, and some were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : Research has highlighted the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, due to their potential therapeutic applications. For instance, the synthesis of pyrimidine derivatives demonstrates the interest in these compounds for medicinal and other applications. Such derivatives have been synthesized through methods like one-pot synthesis, showcasing the chemical interest in developing new molecules for various uses (Rathod & Solanki, 2018).

  • Antimicrobial and Anticancer Activities : Compounds within the pyrazolo[3,4-b]pyridine class have been evaluated for their antimicrobial and anticancer properties. For example, novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety have been prepared, indicating potential for hypertensive activity, which suggests a pathway for research into cardiovascular diseases (Kumar & Mashelker, 2007).

  • CC Chemokine Receptor 1 Antagonists : The development of potent CCR1 antagonists for the treatment of rheumatoid arthritis has included compounds structurally related to pyrazolo[3,4-c]pyridines. These studies offer insights into the therapeutic potential of such compounds in immunological and inflammatory disorders (Latli et al., 2018).

  • Anticonvulsant Activity : Heterocyclic analogues, including those related to pyrazolo[3,4-d]pyrimidine structures, have been synthesized and evaluated for their anticonvulsant activity. This research underlines the potential for developing new therapeutic agents for epilepsy and related seizure disorders (Ahsan et al., 2013).

  • Antitumor and Antimicrobial Activities : Multi-component reactions have been utilized to synthesize pyrazolo[3,4-b]pyridine derivatives, with some compounds showing significant antibacterial and antifungal activities, as well as antitumor effects against specific cancer cell lines. This highlights the potential of such compounds in developing new treatments for infectious diseases and cancer (El-Borai et al., 2012).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-16-6-9-26-10-7-16)12-21(17-2-4-18(25)5-3-17)28-23(22)30(29-15)19-8-11-34(32,33)14-19/h2-7,9-10,12,19H,8,11,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKRZSRVKYVIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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